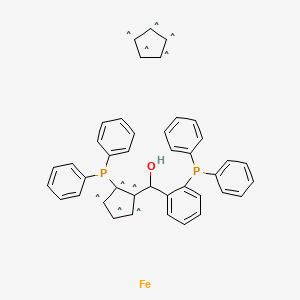
CID 146159936
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 146159936” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 146159936” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired end product.
Reaction Conditions: The reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH, to optimize the yield and purity of the compound.
Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities and obtain a pure product.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet the demand for the compound. This involves:
Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants and products.
Automation: The process is often automated to ensure consistency and efficiency in production.
Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications and standards.
Chemical Reactions Analysis
Types of Reactions
The compound “CID 146159936” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in an increase in the oxidation state of the compound.
Reduction: In contrast to oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to a decrease in the oxidation state.
Substitution: This reaction involves the replacement of one functional group in the compound with another, which can significantly alter its properties.
Common Reagents and Conditions
The reactions involving “this compound” typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Catalysts: Catalysts like palladium on carbon, platinum, and nickel are used to facilitate certain reactions.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used
Scientific Research Applications
The compound “CID 146159936” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development and its effects on various disease pathways.
Industry: In industrial applications, “this compound” is used in the production of specialty chemicals, materials, and other products.
Mechanism of Action
The mechanism of action of “CID 146159936” involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various effects, such as:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity and influencing cellular processes.
Pathways Involved: The compound can affect various signaling pathways, leading to changes in gene expression, protein synthesis, and other cellular functions.
Properties
Molecular Formula |
C41H34FeOP2 |
|---|---|
Molecular Weight |
660.5 g/mol |
InChI |
InChI=1S/C36H29OP2.C5H5.Fe/c37-36(33-25-15-27-35(33)39(30-20-9-3-10-21-30)31-22-11-4-12-23-31)32-24-13-14-26-34(32)38(28-16-5-1-6-17-28)29-18-7-2-8-19-29;1-2-4-5-3-1;/h1-27,36-37H;1-5H; |
InChI Key |
BSMACEBCBJGBLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C([C]4[CH][CH][CH][C]4P(C5=CC=CC=C5)C6=CC=CC=C6)O.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















